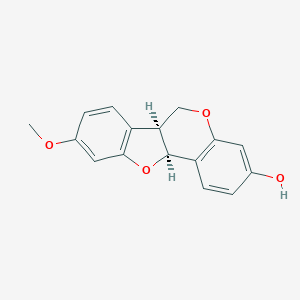

(+)-Medicarpin

描述

This compound has been reported in Hedysarum polybotrys, Caragana tibetica, and other organisms with data available.

Structure

3D Structure

属性

IUPAC Name |

(6aS,11aS)-9-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-18-10-3-5-11-13-8-19-14-6-9(17)2-4-12(14)16(13)20-15(11)7-10/h2-7,13,16-17H,8H2,1H3/t13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRJSISNDPOJOP-CZUORRHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@H]3COC4=C([C@H]3O2)C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872005 | |

| Record name | (+/-)-Medicarpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33983-40-3, 33983-39-0 | |

| Record name | rel-(6aR,11aR)-6a,11a-Dihydro-9-methoxy-6H-benzofuro[3,2-c][1]benzopyran-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33983-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Medicrpin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033983390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Medicarpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Botanical Origins of (+)-Medicarpin

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Medicarpin, a pterocarpan-type isoflavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and bone-regenerative properties. This technical guide provides a comprehensive overview of the natural sources and botanical origins of this compound, designed for researchers, scientists, and professionals in drug development. The document details the primary plant sources, presents quantitative data on medicarpin concentrations, outlines detailed experimental protocols for its extraction and quantification, and illustrates the biosynthetic pathway and experimental workflows through diagrams. This guide serves as a critical resource for the exploration and utilization of this compound in therapeutic applications.

Introduction

This compound is a phytoalexin, a class of antimicrobial compounds synthesized by plants in response to stress, such as pathogen attack or exposure to heavy metals.[1][2] As a derivative of the isoflavonoid pathway, its distribution in the plant kingdom is largely concentrated within a specific family, making targeted sourcing a viable strategy for its isolation. Understanding the botanical origins and the factors influencing its concentration is paramount for efficient extraction and subsequent research and development.

Botanical Sources of this compound

The primary botanical source of this compound is the Fabaceae (or Leguminosae) family , which is the third-largest plant family.[1] Within this vast family, this compound is predominantly found in species belonging to the subfamily Faboideae .[1] Research has identified numerous genera and species within this subfamily as significant sources of this bioactive compound.

Major Plant Genera and Species

Several genera within the Faboideae subfamily are notable for containing this compound. These include, but are not limited to:

-

Medicago : Medicago sativa (alfalfa) is one of the most well-studied sources of medicarpin.[1][3] The compound is found in various parts of the plant, including the leaves, roots, and seedlings.[4][5]

-

Trifolium : Trifolium repens (white clover) is another significant source, with medicarpin accumulation often induced by elicitors.[6][7][8]

-

Glycyrrhiza : Species such as Glycyrrhiza glabra (licorice) and Glycyrrhiza uralensis are known to contain medicarpin.[9]

-

Dalbergia : Various Dalbergia species are reported to be sources of medicarpin.[1]

-

Robinia : Robinia pseudoacacia has been identified as a source of medicarpin.[1]

-

Cicer : Cicer arietinum (chickpea) produces medicarpin as a phytoalexin.[2]

-

Pisum : Pisum sativum (pea) is also known to synthesize medicarpin in response to stress.[2]

Plant Part Distribution

This compound is not uniformly distributed throughout the plant. Its concentration can vary significantly between different plant organs. It has been isolated from:

-

Heartwood: In certain tree species of the Fabaceae family.[10]

-

Leaves: A significant source, particularly in herbaceous species like Medicago sativa.[4][11]

-

Cotyledons and Seedlings: Especially during germination and in response to environmental cues.[1]

Quantitative Data on this compound Content

The concentration of this compound in plant sources can be highly variable, influenced by factors such as the specific plant species and cultivar, the plant part, the developmental stage, and the presence of biotic or abiotic elicitors. The following tables summarize available quantitative data.

| Plant Species | Plant Part | Condition | This compound Concentration | Reference(s) |

| Glycyrrhiza glabra | Roots | Not specified | 0.92 mg/g (0.092%) | [12] |

| Trifolium pratense | Aerial Parts | Not specified | ~0.1% of total free isoflavones | [13] |

| Trifolium repens | Callus Culture | Elicited (p-chloromercuribenzoic acid) | Maximum accumulation by 36-50 hours | [7][8] |

| Medicago sativa | Flowers | Not specified | Total Phenolics: 263.5 mg GAE/100g DW | [3] |

| Medicago sativa | Leaves | Not specified | Total Flavonoids: 12.62 mg rutin equivalent/g DW | [3][11] |

Note: Data for this compound concentration can vary significantly based on the specific analytical methods used and the conditions of plant growth and extraction.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and quantification of this compound from botanical sources.

Extraction Methodologies

The choice of extraction method depends on the nature of the plant material, the stability of the compound, and the desired scale of extraction.

Maceration is a simple and widely used technique suitable for thermolabile compounds.

Protocol:

-

Sample Preparation: Air-dry the plant material (e.g., leaves, roots) at room temperature or in an oven at a low temperature (40-50°C) to a constant weight. Grind the dried material into a coarse powder (e.g., 30-40 mesh).[14][15]

-

Solvent Addition: Place the powdered plant material in a sealed container and add a suitable solvent, such as methanol or ethanol, in a solid-to-solvent ratio of 1:10 (w/v).[14][16]

-

Extraction: Allow the mixture to stand for 3-7 days at room temperature, with periodic shaking or stirring to ensure thorough extraction.[14]

-

Filtration: Separate the extract from the solid plant residue by filtration through filter paper (e.g., Whatman No. 1).[14]

-

Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.[17]

Soxhlet extraction is a continuous extraction method that is more efficient than maceration but may not be suitable for heat-sensitive compounds.

Protocol:

-

Sample Preparation: Prepare the dried and powdered plant material as described for maceration.

-

Apparatus Setup: Place the powdered material in a cellulose thimble and insert it into the main chamber of the Soxhlet extractor. Fill a round-bottom flask with the extraction solvent (e.g., 96% ethanol) to about two-thirds of its volume.[17][18]

-

Extraction Process: Heat the solvent in the flask. The solvent will vaporize, rise to the condenser, liquefy, and drip back onto the plant material in the thimble. Once the solvent level in the thimble reaches the top of the siphon tube, the extract is siphoned back into the flask. This process is repeated for several hours (e.g., 6-8 hours) until the solvent in the siphon tube runs clear.[9][17][18]

-

Solvent Evaporation: After extraction, cool the apparatus and recover the extract from the flask. Concentrate the extract using a rotary evaporator.[17]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard and reliable method for the quantification of this compound.

Protocol:

-

Standard Preparation: Prepare a stock solution of a certified this compound standard in HPLC-grade methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with the mobile phase.[19][20][21]

-

Sample Preparation: Dissolve a known weight of the crude plant extract in methanol or the mobile phase to a specific concentration (e.g., 10 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[19]

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[22]

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (often with a small amount of acid, such as 0.1% formic acid, to improve peak shape). A typical starting point could be a gradient of acetonitrile in water.[23]

-

Flow Rate: 1.0 mL/min.[20]

-

Injection Volume: 10-20 µL.[23]

-

Detection: UV detector set at the maximum absorbance wavelength for medicarpin (approximately 287 nm).[1]

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

-

-

Analysis and Quantification:

-

Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample solutions.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve. The concentration is typically expressed as mg of this compound per gram of dry weight of the plant material.

-

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a branch of the general phenylpropanoid and isoflavonoid pathways. The key steps are outlined in the diagram below.

References

- 1. EC 4.2.1.139 [iubmb.qmul.ac.uk]

- 2. EC 1.1.1.348 [iubmb.qmul.ac.uk]

- 3. healzengroup.com [healzengroup.com]

- 4. Medicarpin and millepurpan, two flavonoids isolated from Medicago sativa, induce apoptosis and overcome multidrug resistance in leukemia P388 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plant Medicago sativa (Fabaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]

- 6. researchgate.net [researchgate.net]

- 7. Induction of Medicarpin Biosynthesis in Ladino Clover Callus by p-Chloromercuribenzoic Acid Is Reversed by Dithiothreitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evidence for Sulfhydryl Involvement in Regulation of Phytoalexin Accumulation in Trifolium repens Callus Tissue Cultures [pubmed.ncbi.nlm.nih.gov]

- 9. Study of the Chemical Composition and Biologically Active Properties of Glycyrrhiza glabra Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academicjournals.org [academicjournals.org]

- 12. Extraction of Glycyrrhizic Acid and Glabridin from Licorice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. EP1174144A1 - Dry extract rich in isoflavones and process of preparation - Google Patents [patents.google.com]

- 14. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. eurekabiomedical.com [eurekabiomedical.com]

- 16. researchgate.net [researchgate.net]

- 17. media.neliti.com [media.neliti.com]

- 18. e3s-conferences.org [e3s-conferences.org]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. Development and validation of an HPLC-UV method for the quantification of carbamazepine in rabbit plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

A Technical Guide to the Biosynthesis of (+)-Medicarpin in Legumes

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Medicarpin is a pterocarpan phytoalexin, a class of isoflavonoids predominantly synthesized by leguminous plants in response to pathogen attack or abiotic stress.[1][2][3][4] Its notable antimicrobial, antioxidant, and potential therapeutic properties, including osteogenic effects, have made its biosynthetic pathway a subject of intense research.[3][5] This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, starting from the general phenylpropanoid pathway and detailing the legume-specific enzymatic steps. It includes a summary of quantitative data, detailed experimental methodologies for pathway analysis, and visualizations of the core biochemical and regulatory networks to serve as a comprehensive resource for researchers in phytochemistry, metabolic engineering, and drug discovery.

Introduction

Isoflavonoids are a class of specialized metabolites almost exclusively produced by the plant family Fabaceae (legumes).[1] They play critical roles in plant defense as phytoalexins and in symbiotic nitrogen fixation as signaling molecules.[6][7] Medicarpin, the major pterocarpan phytoalexin in model legumes like Medicago truncatula, is synthesized via the 5-deoxyisoflavonoid sub-branch of the phenylpropanoid pathway.[1][8] It exists in two enantiomeric forms, (+) and (-), with their accumulation varying between different legume species.[2] This guide focuses on the biosynthesis of the this compound enantiomer, detailing the enzymatic conversions from the primary metabolite L-phenylalanine to the final pterocarpan structure.

The Biosynthetic Pathway of this compound

The synthesis of this compound is a multi-step process that can be divided into three main phases: the general phenylpropanoid pathway, the isoflavonoid branch, and the final pterocarpan-specific reactions.[9][10]

Phase 1: General Phenylpropanoid Pathway This initial phase is common to the biosynthesis of many phenolic compounds in plants. It converts L-phenylalanine into 4-coumaroyl-CoA, a central precursor for flavonoid and isoflavonoid synthesis.[9][10]

-

Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce 4-coumaric acid.

-

4-Coumaroyl:CoA Ligase (4CL): Activates 4-coumaric acid by adding a Coenzyme A moiety, forming 4-coumaroyl-CoA.

Phase 2: Isoflavonoid Branch This phase begins with the condensation of 4-coumaroyl-CoA and three molecules of malonyl-CoA, leading to the characteristic isoflavonoid skeleton.

-

Chalcone Synthase (CHS): Catalyzes the condensation reaction to form naringenin chalcone (or isoliquiritigenin in the 5-deoxy pathway).

-

Chalcone Reductase (CHR): Works in conjunction with CHS to produce 6'-deoxychalcone (isoliquiritigenin).

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of the chalcone into a flavanone, specifically (2S)-liquiritigenin.[11]

-

Isoflavone Synthase (IFS): A key, legume-specific enzyme that catalyzes an aryl migration of the B-ring from position 2 to 3 of the flavanone skeleton, forming 2-hydroxyisoflavanone.[12][13]

-

2-Hydroxyisoflavanone Dehydratase (HID): Dehydrates the unstable 2-hydroxyisoflavanone intermediate to yield the isoflavone daidzein.[12][13]

-

Isoflavone 4'-O-methyltransferase (IOMT): Methylates daidzein to produce formononetin, a critical precursor for medicarpin.[11]

Phase 3: Pterocarpan-Specific Pathway This final series of reactions converts the isoflavone formononetin into the pterocarpan this compound.

-

Isoflavone 2'-Hydroxylase (I2'H): Introduces a hydroxyl group at the 2' position of formononetin to yield 2'-hydroxyformononetin.

-

Isoflavone Reductase (IFR): Reduces the double bond in the C-ring of 2'-hydroxyformononetin to produce the isoflavanone, (3R)-vestitone.

-

Vestitone Reductase (VR): Reduces the keto group of vestitone to form 7,2'-dihydroxy-4'-methoxyisoflavanol.

-

Pterocarpan Synthase (PTS) / Dehydratase: Catalyzes an intramolecular cyclization via dehydration to form the final pterocarpan ring system of this compound. The stereochemistry of the final product is determined in the preceding reduction steps.[2]

Mandatory Visualizations

Caption: Figure 1: The this compound Biosynthetic Pathway in Legumes.

Quantitative Data on Medicarpin Biosynthesis

Quantitative analysis is crucial for understanding pathway efficiency and for metabolic engineering efforts. Data is often generated through heterologous expression systems or by measuring metabolite accumulation in plant tissues under elicitation.

Table 1: Heterologous Production of Medicarpin

| Host Organism | Precursor Substrate | Key Genes Engineered | Final Titer (mg/L) | Reference |

| Saccharomyces cerevisiae | Liquiritigenin | Full pathway from liquiritigenin | 0.82 ± 0.18 | [14][15] |

| Saccharomyces cerevisiae | Liquiritigenin | Increased copy numbers of VR and PTS | 2.05 ± 0.72 | [14] |

| Saccharomyces cerevisiae | Liquiritigenin | Full pathway from liquiritigenin | 3.77 ± 0.25 | [14] |

| Saccharomyces cerevisiae | Formononetin | Pathway from formononetin | 4.27 ± 0.08 | [14] |

Table 2: Bioactivity of Medicarpin

| Cell Line | Assay | Parameter | Value | Reference |

| P388 Leukemia Cells | Cytotoxicity (MTT) | IC₅₀ | ≈ 90 µM | [16] |

| P388/DOX (Resistant) | Cytotoxicity (MTT) | IC₅₀ | ≈ 90 µM | [16] |

| Osteoblasts | Differentiation | Minimum Effective Conc. | 10⁻¹⁰ M | [5] |

Experimental Protocols

The elucidation of the medicarpin pathway relies on a suite of biochemical and analytical techniques. Below are generalized methodologies for key experiments.

Protocol: Extraction and HPLC-DAD Quantification of Medicarpin

This protocol describes a general method for extracting and quantifying medicarpin and its precursors from legume root or leaf tissue.

1. Sample Preparation:

- Harvest fresh plant tissue (e.g., 100 mg) and immediately freeze in liquid nitrogen to quench metabolic activity.

- Lyophilize the tissue and grind to a fine powder using a mortar and pestle or a ball mill.

2. Extraction:

- To the powdered tissue, add 1.5 mL of 80% (v/v) aqueous methanol.

- Vortex thoroughly for 1 minute.

- Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

- Centrifuge the extract at 13,000 x g for 15 minutes.

- Collect the supernatant. Repeat the extraction on the pellet once more and pool the supernatants.

- Filter the pooled supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.[17][18]

3. HPLC-DAD Analysis:

- Instrumentation: A high-performance liquid chromatography system equipped with a diode array detector (DAD).

- Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

- Mobile Phase A: 0.1% Formic acid in water.

- Mobile Phase B: 0.1% Formic acid in acetonitrile.

- Flow Rate: 1.0 mL/min.

- Gradient Elution: A typical gradient might be: 0-5 min, 10% B; 5-35 min, 10-80% B; 35-40 min, 80% B; 40-45 min, 80-10% B; 45-50 min, 10% B.[19][20]

- Detection: Monitor at 280 nm for medicarpin and its precursors. A full UV spectrum (200-400 nm) should be recorded to aid in peak identification.

- Quantification: Create a calibration curve using an authentic this compound standard of known concentrations (e.g., 1 to 100 µg/mL). Calculate the concentration in the sample by comparing its peak area to the standard curve.[20]

node [

shape=box,

style="filled",

fontname="Arial",

fontsize=11,

penwidth=1.5,

color="#5F6368",

fillcolor="#FFFFFF",

fontcolor="#202124"

];

edge [

fontname="Arial",

fontsize=9,

arrowhead=vee,

arrowsize=0.7,

color="#202124"

];

// Workflow steps

Start [label="Plant Tissue Collection\n(e.g., Roots, Leaves)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Freeze [label="Flash Freezing\n(Liquid Nitrogen)"];

Grind [label="Lyophilization & Grinding"];

Extract [label="Solvent Extraction\n(80% Methanol, Sonication)"];

Centrifuge [label="Centrifugation & Filtration"];

HPLC [label="HPLC-DAD Analysis", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];

Data [label="Data Processing\n(Peak Integration, Quantification)"];

End [label="Results\n(Medicarpin Concentration)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections

Start -> Freeze;

Freeze -> Grind;

Grind -> Extract;

Extract -> Centrifuge;

Centrifuge -> HPLC;

HPLC -> Data;

Data -> End;

}

Caption: Figure 2: General Workflow for Medicarpin Quantification.

Protocol: In Vitro Enzyme Assay for Isoflavone Reductase (IFR)

This protocol outlines a method to determine the activity of IFR, which converts 2'-hydroxyformononetin to vestitone.

1. Enzyme Source:

- Recombinant IFR protein expressed in E. coli or yeast and purified via affinity chromatography (e.g., His-tag).

- Alternatively, a crude protein extract from elicited plant cell cultures can be used.

2. Reaction Mixture (Total Volume: 200 µL):

- 100 mM Potassium phosphate buffer (pH 6.5).

- 200 µM 2'-hydroxyformononetin (substrate), dissolved in DMSO.

- 2 mM NADPH (cofactor).

- 5-10 µg of purified recombinant IFR or 50-100 µg of crude protein extract.

3. Assay Procedure:

- Pre-incubate the buffer and enzyme at 30°C for 5 minutes.

- Initiate the reaction by adding the substrate (2'-hydroxyformononetin) and NADPH.

- Incubate the reaction at 30°C for 30-60 minutes.

- Stop the reaction by adding 50 µL of 1M HCl, followed by 500 µL of ethyl acetate to extract the products.

- Vortex vigorously and centrifuge to separate the phases.

- Transfer the upper ethyl acetate phase to a new tube and evaporate to dryness under a stream of nitrogen.

4. Product Analysis:

- Re-dissolve the dried residue in 100 µL of methanol.

- Analyze the sample using the HPLC-DAD method described in section 4.1 to identify and quantify the product, (3R)-vestitone, by comparing its retention time and UV spectrum to an authentic standard.

Regulation of Biosynthesis

The this compound biosynthetic pathway is tightly regulated at the transcriptional level, primarily by MYB transcription factors.[9][10] Upon pathogen recognition or elicitor treatment (e.g., yeast elicitor, methyl jasmonate), a signaling cascade is initiated, leading to the coordinated upregulation of genes encoding pathway enzymes like PAL, CHS, and IFS.[4][8] For instance, studies in soybean have shown that the R1 MYB transcription factor GmMYB176 activates the expression of the CHS8 gene, enhancing isoflavonoid accumulation.[6][9] This transcriptional control allows the plant to mount a rapid and localized defense response, producing phytoalexins precisely where they are needed.

References

- 1. Medicarpin confers powdery mildew resistance in Medicago truncatula and activates the salicylic acid signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (-)-medicarpin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pnas.org [pnas.org]

- 5. Medicarpin, a legume phytoalexin, stimulates osteoblast differentiation and promotes peak bone mass achievement in rats: evidence for estrogen receptor β-mediated osteogenic action of medicarpin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | GmMYB176 Regulates Multiple Steps in Isoflavonoid Biosynthesis in Soybean [frontiersin.org]

- 7. Flavonoids and Isoflavonoids Biosynthesis in the Model Legume Lotus japonicus; Connections to Nitrogen Metabolism and Photorespiration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Isoflavonoid metabolism in leguminous plants: an update and perspectives [frontiersin.org]

- 10. Isoflavonoid metabolism in leguminous plants: an update and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Metabolic Engineering of Isoflavones: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Heterologous biosynthesis of medicarpin using engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Medicarpin and millepurpan, two flavonoids isolated from Medicago sativa, induce apoptosis and overcome multidrug resistance in leukemia P388 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jfda-online.com [jfda-online.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Medicarpin

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Medicarpin is a naturally occurring pterocarpan, a class of isoflavonoids, recognized for its significant biological activities, including estrogenic, anti-cancer, and anti-inflammatory properties. A thorough understanding of its chemical structure and stereochemistry is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural and stereochemical features of this compound, supported by spectroscopic data and detailed experimental methodologies.

Chemical Structure and Stereochemistry

This compound possesses a rigid tetracyclic ring system, which is characteristic of pterocarpans. Its systematic IUPAC name is (6aS,11aS)-3-hydroxy-9-methoxypterocarpan. The molecule has the chemical formula C₁₆H₁₄O₄ and a molecular weight of 270.28 g/mol .

The stereochemistry of this compound is defined by two chiral centers at the C6a and C11a positions. The absolute configuration of the naturally occurring dextrorotatory enantiomer has been determined to be (6aS,11aS). This specific spatial arrangement of the atoms is crucial for its biological activity. The cis-fusion of the B and C rings results in a bent, non-planar molecular geometry.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (6aS,11aS)-3-hydroxy-9-methoxypterocarpan |

| Molecular Formula | C₁₆H₁₄O₄ |

| Molecular Weight | 270.28 g/mol |

| CAS Number | 33983-39-0 |

| Class | Pterocarpan Isoflavonoid |

| Appearance | White to off-white solid |

| Absolute Stereochemistry | (6aS,11aS) |

Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of this compound. While a complete, unambiguously assigned set of chemical shifts and coupling constants is not consistently reported across all literature, key diagnostic signals have been identified.

Table 2: Partial ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

| C6 | 66.5 |

| C6a | 40.0 |

| C11a | 78.9 |

Note: The solvent and spectrometer frequency can influence chemical shift values.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its structure.

Table 3: Mass Spectrometry Fragmentation Data for this compound

| Precursor Ion | m/z | Major Fragment Ions (m/z) |

| [M-H]⁻ | 269.0819 | 254.1, 253.1, 225.1 |

| [M+H]⁺ | 271.0965 | 161.1, 137.1, 123.1 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH), ether (C-O-C), and aromatic (C=C) groups. Specific peak assignments from experimental data are not consistently available in the reviewed literature.

Specific Rotation

The dextrorotatory nature of this compound is confirmed by its positive specific rotation value. This value is a critical parameter for confirming the enantiomeric purity of a sample. The specific optical rotation value and the precise experimental conditions (concentration, solvent, temperature, and wavelength) are not uniformly reported in the available literature.

Experimental Protocols

The following sections outline generalized experimental methodologies for the isolation, purification, and analysis of this compound. These protocols are based on established techniques for isoflavonoids.

Isolation and Purification of this compound from Medicago species

-

Extraction: Dried and powdered plant material (e.g., roots of Medicago sativa) is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours). The extraction is typically repeated multiple times to ensure complete recovery.

-

Solvent Evaporation: The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound is typically enriched in the ethyl acetate fraction.

-

Chromatographic Purification: The ethyl acetate fraction is subjected to further purification using column chromatography over silica gel. A gradient elution system, for example, a mixture of hexane and ethyl acetate with increasing polarity, is used to separate the different components. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Final Purification: Fractions containing this compound are combined and may be further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield the pure compound.

NMR Spectroscopic Analysis

-

Sample Preparation: A small amount of purified this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for 1D spectra. 2D NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to aid in the complete assignment of all proton and carbon signals.

-

Data Processing: The acquired data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometric Analysis

-

Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique for isoflavonoids, which can generate protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined. Tandem mass spectrometry (MS/MS) is performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern, which aids in structural confirmation.

Measurement of Specific Rotation

-

Sample Preparation: A precise concentration of this compound is prepared in a suitable solvent (e.g., chloroform or methanol).

-

Instrumentation: A polarimeter is used for the measurement. The instrument is calibrated with the pure solvent.

-

Measurement: The sample solution is placed in a polarimeter cell of a known path length (typically 1 dm). The angle of rotation of plane-polarized light (usually at the sodium D-line, 589 nm) is measured at a constant temperature (e.g., 20 or 25 °C).

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Signaling Pathways and Biological Interactions

This compound has been shown to interact with several key signaling pathways, which underlies its diverse biological effects.

Estrogen Receptor Signaling

This compound exhibits estrogenic activity, primarily through its interaction with the estrogen receptor (ER), with a preference for the ERβ subtype. This interaction can modulate the expression of estrogen-responsive genes.

Caption: Estrogen Receptor signaling pathway modulation by this compound.

NF-κB Signaling Pathway

This compound has been reported to possess anti-inflammatory properties by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of inflammatory responses.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

NRF2 Signaling Pathway

This compound can also modulate the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway, which is a key regulator of the cellular antioxidant response.

Caption: Activation of the NRF2 antioxidant pathway by this compound.

Conclusion

This compound is a chiral isoflavonoid with a well-defined chemical structure and absolute stereochemistry, which are critical determinants of its biological function. This guide has summarized the key structural features, available spectroscopic data, and generalized experimental protocols for its study. The provided diagrams illustrate its interaction with important cellular signaling pathways. Further research to obtain a complete set of high-resolution spectroscopic data and to fully elucidate its complex pharmacological mechanisms is warranted and will be invaluable for the development of this compound-based therapeutics.

(+)-Medicarpin: A Technical Overview of its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Medicarpin (MED), a naturally occurring pterocarpan phytoalexin found in various legumes, has emerged as a promising candidate in oncology research. Exhibiting a range of biological activities, its anticancer properties are of particular interest. This document provides a comprehensive technical guide on the mechanism of action of this compound in cancer cells. It details the compound's effects on cell viability, cell cycle progression, and apoptosis, and elucidates its modulation of key intracellular signaling pathways. Quantitative data from multiple studies are summarized, detailed experimental protocols are provided, and complex biological pathways are visualized to offer a thorough understanding for researchers and professionals in drug development.

Cytotoxicity and Antiproliferative Activity

This compound demonstrates significant antiproliferative effects across a diverse panel of human cancer cell lines. Its efficacy is concentration- and time-dependent. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, have been established in various cancer types, as detailed below.

Data Presentation: IC50 Values of this compound

| Cancer Type | Cell Line(s) | IC50 Value (24h) | IC50 Value (48h) | Citation(s) |

| Lung Cancer | A549 | 290.8 ± 23.2 µM | 206.8 ± 13.2 µM | [1] |

| Lung Cancer | H157 | 125.5 ± 9.2 µM | 102.7 ± 13.2 µM | [1] |

| Glioblastoma | U251 | 271 µg/mL | 154 µg/mL | [2] |

| Glioblastoma | U-87 MG | 175 µg/mL | 161 µg/mL | [2] |

| Leukemia | P388 & P388/DOX | ~90 µM | Not Reported | [3] |

| Head and Neck | SCCL-MT1 | 80 µM | Not Reported | [4] |

| Hepatocellular Carcinoma | Huh7it-1 | 34.32 ± 5.56 µg/mL | Not Reported | [1][5] |

Induction of Cell Cycle Arrest

A primary mechanism by which this compound inhibits cancer cell proliferation is through the induction of cell cycle arrest. This disruption of the normal cell division process prevents the propagation of malignant cells. Studies indicate that Medicarpin can arrest the cell cycle at different phases depending on the cancer cell type.

-

G1 Phase Arrest: In bladder cancer cell lines (T24 and EJ-1), Medicarpin effectively halts the cell cycle at the G1 phase.[6][7]

-

G2/M Phase Arrest: In glioblastoma (U251, U-87 MG) and myeloid leukemia cells, treatment with Medicarpin leads to an accumulation of cells in the G2/M phase.[2][8][9]

This dual activity at different checkpoints highlights its potential for broad applicability.

Caption: this compound induces cell cycle arrest at G1 or G2/M phases.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is achieved through the modulation of both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways.

Intrinsic (Mitochondrial) Apoptotic Pathway

The predominant mechanism for Medicarpin-induced apoptosis involves the mitochondrial pathway. This is characterized by the regulation of the Bcl-2 family of proteins, which control mitochondrial outer membrane permeabilization.

-

Upregulation of Pro-Apoptotic Proteins: Medicarpin increases the expression of pro-apoptotic proteins such as BAX, BAK1, BID, and Bcl2-L-11 (Bim).[2][7][10][11]

-

Downregulation of Anti-Apoptotic Proteins: Concurrently, it suppresses the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[8][9]

This shift in the pro- to anti-apoptotic protein ratio leads to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then triggers the activation of a caspase cascade, beginning with caspase-9 and culminating in the activation of executioner caspase-3, which orchestrates the dismantling of the cell.[5]

Caption: Intrinsic apoptotic pathway activated by this compound.

Extrinsic (Death Receptor) Pathway Sensitization

This compound can sensitize cancer cells, particularly myeloid leukemia cells, to apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).[8][9] TRAIL is a promising anticancer agent, but many tumors develop resistance. Medicarpin overcomes this by:

-

Upregulating Death Receptor 5 (DR5): It increases the expression of the functional TRAIL receptor DR5 on the cell surface.[8][9]

-

Activating the ROS-JNK-CHOP Pathway: The upregulation of DR5 is mediated through the generation of Reactive Oxygen Species (ROS), which in turn activates the JNK-CHOP signaling cascade.[8][9]

-

Downregulating Inhibitors: It suppresses the expression of cellular inhibitors of apoptosis like XIAP, survivin, and c-FLIP.[8][9]

This dual action restores the cancer cells' sensitivity to TRAIL, leading to the activation of caspase-8 and subsequent apoptotic cell death.[8][9]

Modulation of Key Signaling Pathways

The anticancer effects of this compound are rooted in its ability to modulate several critical intracellular signaling pathways that govern cell survival, proliferation, and stress response.

PI3K/AKT Pathway

The PI3K/AKT pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer.[12][13][14] Medicarpin has been shown to modulate this pathway, although its effects can be context-dependent:

-

In head and neck squamous cell carcinoma (HNSCC), Medicarpin increases the expression of the tumor suppressor PTEN and decreases the expression of PDK1, a key activator of AKT.[4]

-

In breast cancer, it is suggested to reduce cisplatin resistance by inhibiting the AKT/Bcl2 pathway.[15]

Caption: Modulation of the PI3K/AKT pathway by this compound.

NRF2 Pathway

Nuclear factor erythroid 2-related factor 2 (NRF2) is a key transcription factor that regulates the expression of antioxidant and detoxification genes.[16][17] While NRF2 activation can be protective for cancer cells, its induction by chemopreventive agents can help mitigate oxidative stress. In HeLa cells, Medicarpin activates NRF2 by:

-

Increasing the transcriptional level of NRF2 itself.[16][17]

-

Inhibiting the ubiquitin-dependent proteasomal degradation of NRF2, thereby increasing its stability.[16][17]

This leads to the translocation of NRF2 to the nucleus and the subsequent expression of its target genes, including HO-1, NQO1, and GCLC.[16][17]

ROS-JNK-CHOP Pathway

As mentioned, this compound induces the production of ROS.[8] While high levels of ROS are cytotoxic, moderate levels can act as signaling molecules.[18] Medicarpin leverages this to activate stress-related pathways, such as the c-Jun N-terminal kinase (JNK) and C/EBP homologous protein (CHOP) pathway, which ultimately leads to the upregulation of DR5 and sensitization to TRAIL-induced apoptosis in leukemia cells.[8][9]

Caption: ROS-JNK-CHOP pathway leading to TRAIL sensitization.

Experimental Protocols

The findings described in this document are based on a range of standard and advanced cell and molecular biology techniques. Below are outlines of the key experimental protocols employed in the cited research.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Principle: Measures the metabolic activity of viable cells. The mitochondrial dehydrogenase in living cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound or a vehicle control for specific durations (e.g., 24, 48, 72 hours).

-

Following treatment, the MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.

-

The supernatant is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.[3][19]

-

Cell Cycle Analysis (Flow Cytometry)

-

Principle: Quantifies the DNA content of cells in a population to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).

-

Methodology:

-

Cells are treated with this compound for a specified time.

-

Both adherent and floating cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Fixed cells are washed and resuspended in a staining solution containing a DNA-intercalating fluorescent dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA).

-

The stained cells are analyzed by a flow cytometer. The fluorescence intensity of the PI dye, which is directly proportional to the DNA content, is measured for thousands of individual cells.

-

The resulting data is displayed as a histogram, and software is used to quantify the percentage of cells in each phase of the cell cycle.[1][3]

-

Apoptosis Assay (Annexin V/PI Staining)

-

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is used as a counterstain to identify cells with compromised membrane integrity (late apoptotic/necrotic cells).

-

Methodology:

-

Cells are treated with this compound.

-

Cells are harvested, washed, and resuspended in Annexin V binding buffer.

-

FITC-conjugated Annexin V and PI are added to the cell suspension.

-

The mixture is incubated in the dark for 15 minutes at room temperature.

-

The stained cells are immediately analyzed by flow cytometry.

-

Results are plotted on a dot plot to distinguish four populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).[2]

-

Protein Expression Analysis (Western Blotting)

-

Principle: A technique to detect and quantify specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed using specific antibodies.

-

Methodology:

-

Cells are treated and then lysed to extract total protein. Protein concentration is determined using an assay like the BCA assay.

-

Equal amounts of protein from each sample are separated by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., anti-Bax, anti-Caspase-3, anti-AKT).

-

The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, which reacts with the enzyme to produce light. The light signal is captured by an imaging system, revealing bands corresponding to the target protein. Band intensity is quantified and normalized to a loading control (e.g., β-actin or GAPDH).[3][4]

-

Conclusion

This compound exerts its anticancer effects through a multi-pronged approach involving the inhibition of cell proliferation, induction of cell cycle arrest, and potent activation of apoptosis. Its ability to modulate critical signaling pathways, including the intrinsic apoptotic cascade, PI3K/AKT pathway, and the ROS-JNK-CHOP axis, underscores its potential as a versatile therapeutic agent. Furthermore, its capacity to sensitize multidrug-resistant cells and TRAIL-resistant cells to therapy presents a compelling case for its further development, either as a standalone agent or in combination with existing chemotherapeutics. The comprehensive data presented herein provide a solid foundation for future preclinical and clinical investigations into the role of this compound in cancer treatment.

References

- 1. researchgate.net [researchgate.net]

- 2. Medicarpin suppresses proliferation and triggeres apoptosis by upregulation of BID, BAX, CASP3, CASP8, and CYCS in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medicarpin and millepurpan, two flavonoids isolated from Medicago sativa, induce apoptosis and overcome multidrug resistance in leukemia P388 cells [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of medicarpin on PTEN/AKT signal pathway in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Medicarpin induces G1 arrest and mitochondria-mediated intrinsic apoptotic pathway in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Medicarpin, a legume phytoalexin sensitizes myeloid leukemia cells to TRAIL-induced apoptosis through the induction of DR5 and activation of the ROS-JNK-CHOP pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Medicarpin, a legume phytoalexin sensitizes myeloid leukemia cells to TRAIL-induced apoptosis through the induction of DR5 and activation of the ROS-JNK-CHOP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Medicarpin suppresses lung cancer cell growth in vitro and in vivo by inducing cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Medicarpin Increases Antioxidant Genes by Inducing NRF2 Transcriptional Level in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Landscape of (+)-Medicarpin: A Technical Guide to a Promising Phytoalexin

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Medicarpin is a naturally occurring pterocarpan phytoalexin, a class of isoflavonoids, found predominantly in plants of the Fabaceae (legume) family, such as alfalfa (Medicago sativa) and chickpea (Cicer arietinum).[1][2][3] Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack or environmental stress.[1][2] Beyond its role in plant defense, this compound has emerged as a molecule of significant pharmacological interest, exhibiting a broad spectrum of biological activities.[1] This technical guide provides an in-depth overview of the pharmacological properties of this compound, focusing on its therapeutic potential, underlying mechanisms of action, and the experimental methodologies used to elucidate these properties.

Pharmacological Properties and Mechanisms of Action

This compound has been shown to possess a diverse range of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, antimicrobial, neuroprotective, and osteogenic properties.[1]

Osteogenic and Bone Regenerative Effects

This compound demonstrates potent osteogenic activity, promoting bone formation and regeneration. It stimulates osteoblast differentiation and mineralization at concentrations as low as 10⁻¹⁰ M.[4][5] This effect is primarily mediated through the activation of the Estrogen Receptor β (ERβ).[4][6] Unlike 17β-estradiol, this compound exhibits no uterine estrogenicity, making it a promising candidate for bone-related therapies without the associated side effects.[4][7]

Furthermore, this compound has been shown to heal cortical bone defects by activating the Notch and Wnt canonical signaling pathways.[8][9][10] This dual mechanism of action, involving both ERβ and Wnt/Notch signaling, highlights its potential in treating osteoporosis and promoting fracture healing.[5][8] In vivo studies in rats have shown that oral administration of this compound increases bone mineral density and biomechanical strength.[4][8]

Signaling Pathway: Osteogenic Action of this compound

Caption: Osteogenic signaling pathways activated by this compound.

Anticancer Activity

This compound exhibits significant anticancer properties against various cancer cell lines. It can induce apoptosis (programmed cell death) and overcome multidrug resistance in leukemia cells.[11][12] In P388 leukemia cells, this compound triggers apoptosis through the mitochondrial pathway and enhances the cytotoxicity of chemotherapy drugs like doxorubicin by modulating the P-gp-mediated drug efflux.[11]

Furthermore, this compound sensitizes myeloid leukemia cells to TRAIL-induced apoptosis by upregulating the death receptor DR5.[13] This sensitization is mediated through the activation of the ROS-JNK-CHOP signaling pathway.[13][14] Studies have also demonstrated its efficacy against lung cancer and glioblastoma cells, where it inhibits proliferation, induces apoptosis, and causes cell cycle arrest.[15][16][17]

Signaling Pathway: TRAIL Sensitization by this compound in Myeloid Leukemia Cells

Caption: ROS-JNK-CHOP pathway in this compound-induced TRAIL sensitization.

Neuroprotective Effects

This compound demonstrates neuroprotective properties, suggesting its potential in the management of neurodegenerative diseases and stroke.[18][19] In a murine model of cerebral ischemia, this compound treatment reduced brain infarction, preserved the blood-brain barrier, and improved neurological outcomes.[18][19] The underlying mechanism involves the activation of the PI3K/Akt signaling pathway, which leads to the inactivation of GSK-3β and subsequent upregulation of β-catenin.[18] This cascade promotes the expression of neurogenesis-associated proteins like BDNF and TrkB.[18][19]

Additionally, this compound has been shown to ameliorate cognitive impairment in mice by inhibiting monoamine oxidase (MAO) and acetylcholinesterase (AChE) activities, and by increasing the levels of p-CREB, BDNF, and p-Akt in the hippocampus.[20]

Signaling Pathway: Neuroprotective Action of this compound

Caption: PI3K/Akt signaling pathway in this compound-mediated neuroprotection.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects. It has been shown to reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells with an IC₅₀ of approximately 5 µM.[18] In a mouse model of collagen-induced arthritis, this compound prevented cartilage erosion and reduced the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17A, while upregulating the anti-inflammatory cytokine IL-10.[21]

Antioxidant Activity

The antioxidant properties of this compound contribute to its protective effects. It has been shown to scavenge free radicals, with reported IC₅₀ values of 0.61 µg/mL for ABTS and 7.50 µg/mL for DPPH.[15] this compound can also induce the expression of antioxidant genes by increasing the transcriptional level of NRF2 (Nuclear factor erythroid 2-related factor 2).[22] It promotes the translocation of NRF2 to the nucleus, leading to the upregulation of downstream antioxidant enzymes like HO-1, GCLC, and NQO1.[22]

Signaling Pathway: NRF2-Mediated Antioxidant Response by this compound

Caption: NRF2-mediated antioxidant signaling pathway induced by this compound.

Antimicrobial Activity

As a phytoalexin, this compound possesses inherent antimicrobial properties. It has been shown to selectively inhibit the growth of Neisseria gonorrhoeae with a minimum inhibitory concentration (MIC) of 0.25 mg/mL.[14][23][24] It also exhibits an additive effect when combined with vancomycin against this bacterium.[14][24] Its antifungal activity has also been reported.[7]

Quantitative Data Summary

The following tables summarize the quantitative data on the pharmacological activities of this compound from various studies.

Table 1: Anticancer and Cytotoxic Activities of this compound

| Cell Line | Assay | Parameter | Value | Reference |

| P388 (Leukemia) | MTT | IC₅₀ | ≈ 90 µM | [11][12] |

| P388/DOX (Leukemia) | MTT | IC₅₀ | ≈ 90 µM | [11][12] |

| A549 (Lung Cancer) | MTT | IC₅₀ (24h) | 290.8 ± 23.2 µmol L⁻¹ | [15] |

| A549 (Lung Cancer) | MTT | IC₅₀ (48h) | 206.8 ± 13.2 µmol L⁻¹ | [15] |

| H157 (Lung Cancer) | MTT | IC₅₀ (24h) | 125.5 ± 9.2 µmol L⁻¹ | [15] |

| H157 (Lung Cancer) | MTT | IC₅₀ (48h) | 102.7 ± 13.2 µmol L⁻¹ | [15] |

| U251 (Glioblastoma) | MTT | IC₅₀ (24h) | 271 µg/mL | [16] |

| U251 (Glioblastoma) | MTT | IC₅₀ (48h) | 154 µg/mL | [16] |

| U-87 MG (Glioblastoma) | MTT | IC₅₀ (24h) | 175 µg/mL | [16] |

| U-87 MG (Glioblastoma) | MTT | IC₅₀ (48h) | 161 µg/mL | [16] |

Table 2: Anti-inflammatory, Antioxidant, and Antimicrobial Activities of this compound

| Activity | Model/Assay | Parameter | Value | Reference |

| Anti-inflammatory | LPS-stimulated BV-2 cells | IC₅₀ (NO production) | 5 ± 1 µM | [18] |

| Antioxidant | ABTS assay | IC₅₀ | 0.61 ± 0.05 µg/mL | [15] |

| Antioxidant | DPPH assay | IC₅₀ | 7.50 ± 1.6 µg/mL | [15] |

| Antimicrobial | Neisseria gonorrhoeae | MIC | 0.25 mg/mL | [14][23][24] |

| Anti-apoptotic | OGD-induced N2A cells | IC₅₀ | 13 ± 2 µM | [18][19] |

Experimental Protocols

This section provides an overview of the key experimental protocols used to evaluate the pharmacological properties of this compound.

Experimental Workflow: In Vitro Pharmacological Assessment

Caption: General workflow for in vitro pharmacological assessment of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol Overview:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with various concentrations of this compound for a specified duration (e.g., 24, 48 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Protein Expression Analysis (Western Blot)

Western blotting is used to detect specific proteins in a sample.

-

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

-

Protocol Overview:

-

Lyse treated and untreated cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Gene Expression Analysis (Quantitative PCR - qPCR)

qPCR is used to measure the amount of a specific RNA.

-

Principle: RNA is reverse transcribed to complementary DNA (cDNA), which is then amplified in a real-time PCR machine. The amount of amplified product is quantified in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

-

Protocol Overview:

-

Isolate total RNA from treated and untreated cells.

-

Synthesize cDNA from the RNA using a reverse transcriptase.

-

Perform qPCR using specific primers for the gene of interest and a reference gene (e.g., GAPDH, β-actin).

-

Analyze the amplification data to determine the relative gene expression levels.

-

Anti-inflammatory Activity (Nitric Oxide Production Assay)

This assay measures the production of nitric oxide (NO) by inflammatory cells.

-

Principle: The amount of NO produced by cells (e.g., LPS-stimulated macrophages) is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Protocol Overview:

-

Culture macrophages (e.g., RAW 264.7) and pre-treat with this compound.

-

Stimulate the cells with an inflammatory agent like LPS.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate.

-

Measure the absorbance at 540 nm.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

Antioxidant Activity (DPPH Radical Scavenging Assay)

The DPPH assay measures the free radical scavenging activity of a compound.

-

Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color. In the presence of an antioxidant that can donate an electron, the DPPH is reduced, and the color changes to pale yellow. The change in absorbance is measured to determine the scavenging activity.

-

Protocol Overview:

-

Prepare a solution of DPPH in a suitable solvent (e.g., methanol).

-

Mix the DPPH solution with various concentrations of this compound.

-

Incubate the mixture in the dark for a specific time.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity.

-

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC - Determination)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the antimicrobial agent in a broth or agar medium.

-

Protocol Overview (Broth Microdilution):

-

Prepare serial dilutions of this compound in a 96-well microtiter plate containing broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plate under appropriate conditions.

-

Determine the MIC by visually inspecting for the lowest concentration that inhibits growth (no turbidity).

-

Osteoblast Differentiation (Alkaline Phosphatase - ALP - Staining)

ALP is an early marker of osteoblast differentiation.

-

Principle: ALP activity is detected by providing a substrate that, when hydrolyzed by the enzyme, produces a colored precipitate.

-

Protocol Overview:

-

Culture osteoprogenitor cells in the presence or absence of this compound in an osteogenic medium.

-

After a specific period, fix the cells.

-

Incubate the cells with an ALP staining solution containing a substrate like BCIP/NBT.

-

Wash the cells and visualize the colored product, indicating ALP activity, under a microscope.

-

Conclusion and Future Perspectives

This compound is a multifaceted phytoalexin with a remarkable array of pharmacological properties. Its ability to modulate key signaling pathways involved in bone metabolism, cancer progression, neuroprotection, inflammation, and oxidative stress underscores its significant therapeutic potential. The favorable safety profile, particularly the lack of uterine estrogenicity, further enhances its appeal for drug development.

Future research should focus on preclinical and clinical studies to validate the efficacy and safety of this compound in various disease models. Further elucidation of its molecular targets and the development of optimized delivery systems will be crucial steps in translating the promising in vitro and in vivo findings into tangible clinical applications. The comprehensive data and methodologies presented in this guide aim to facilitate and inspire further investigation into this promising natural compound.

References

- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 2. elearning.unite.it [elearning.unite.it]

- 3. youtube.com [youtube.com]

- 4. Medicarpin, a legume phytoalexin, stimulates osteoblast differentiation and promotes peak bone mass achievement in rats: evidence for estrogen receptor β-mediated osteogenic action of medicarpin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. cusabio.com [cusabio.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. acmeresearchlabs.in [acmeresearchlabs.in]

- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 11. 2.3. Alkaline Phosphatase (ALP) Activity Assay and ALP Staining [bio-protocol.org]

- 12. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Medicarpin, a legume phytoalexin sensitizes myeloid leukemia cells to TRAIL-induced apoptosis through the induction of DR5 and activation of the ROS-JNK-CHOP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]

- 17. The interaction of Notch and Wnt signaling pathways in vertebrate regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubcompare.ai [pubcompare.ai]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. Western Blot Protocol | Proteintech Group [ptglab.com]

- 21. researchgate.net [researchgate.net]

- 22. S-EPMC4237253 - Medicarpin, a legume phytoalexin sensitizes myeloid leukemia cells to TRAIL-induced apoptosis through the induction of DR5 and activation of the ROS-JNK-CHOP pathway. - OmicsDI [omicsdi.org]

- 23. Western blot protocol | Abcam [abcam.com]

- 24. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Initial In Vitro Screening of (+)-Medicarpin Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro screening of (+)-Medicarpin, a naturally occurring pterocarpan with significant therapeutic potential. This document outlines key bioactivities, presents quantitative data in a structured format, details experimental protocols for core assays, and visualizes relevant biological pathways and workflows.

Overview of this compound Bioactivities

This compound, a phytoalexin found in various leguminous plants, has demonstrated a broad spectrum of biological activities in preclinical in vitro studies. These activities position it as a promising candidate for further drug development. The primary bioactivities investigated include anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.

Quantitative Bioactivity Data

The following tables summarize the quantitative data from in vitro studies on this compound, providing a comparative overview of its potency across different biological assays.

Table 1: Anticancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | IC50 (µg/mL) | Citation |

| A549 | Lung Cancer | 290.8 ± 23.2 (24h), 206.8 ± 13.2 (48h) | - | [1] |

| H157 | Lung Cancer | 125.5 ± 9.2 (24h), 102.7 ± 13.2 (48h) | - | [1] |

| Huh7it-1 | Hepatocyte-derived Carcinoma | - | 34.32 ± 5.56 | [2] |

| P388 | Leukemia | ≈ 90 | - | |

| P388/DOX (Doxorubicin-resistant) | Leukemia | ≈ 90 | - | |

| T24 | Bladder Cancer | 65.9 (48h, used for apoptosis assay) | - | [3] |

| EJ-1 | Bladder Cancer | 64.6 (48h, used for apoptosis assay) | - | [3] |

Table 2: Anti-inflammatory Activity of this compound

| Assay | Cell Line | Parameter Measured | IC50 (µM) | Citation |

| Nitric Oxide (NO) Production | BV2 (Microglial cells) | Inhibition of LPS-induced NO production | 5 ± 1 |

Table 3: Antioxidant Activity of this compound

| Assay | IC50 (µg/mL) | Citation |

| DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging | 7.50 ± 1.6 | [2] |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging | 0.61 ± 0.05 | [2] |

Table 4: Antimicrobial Activity of this compound

| Microorganism | Assay Type | MIC (mg/mL) | Citation |

| Neisseria gonorrhoeae | Broth Microdilution | 0.25 |

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to screen the bioactivity of this compound.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well plates

-

Cancer cell lines of interest

-

Dimethyl sulfoxide (DMSO) or other solubilizing agent

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[4] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[5]

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Crystal Formation: Incubate the plates for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of a drug that is required for 50% inhibition in vitro) is determined by plotting cell viability against the logarithm of the compound concentration.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide by assessing the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

Materials:

-

This compound stock solution (in DMSO)

-

BV2 microglial cells

-

Lipopolysaccharide (LPS)

-

Griess Reagent (0.1% N-(1-naphthyl) ethylenediamine dihydrochloride, 1% sulfanilamide in 5% phosphoric acid)[7]

-

Cell culture medium (DMEM)

-

96-well plates

-

Sodium nitrite (for standard curve)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed BV2 cells into a 96-well plate at a density of 2.5 x 10^4 cells/well and allow them to adhere overnight.[4][8]

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control).[8]

-

Incubation: Incubate the plates for 24 hours at 37°C.[7]

-

Sample Collection: After incubation, collect 50 µL of the culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess reagent to each 50 µL of supernatant.

-

Incubation: Incubate at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.[7]

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production by this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH assay is based on the ability of an antioxidant to scavenge the stable DPPH free radical, which results in a color change from purple to yellow.

Materials:

-

This compound stock solution (in methanol or ethanol)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol or ethanol)[9]

-

Methanol or ethanol

-

96-well plates or cuvettes

-

Ascorbic acid or Trolox (as a positive control)

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation: Prepare various concentrations of this compound in methanol or ethanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the this compound solution to 100 µL of the DPPH solution.[9]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9]

-

Absorbance Measurement: Measure the absorbance at 517 nm.[9]

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined from a plot of scavenging activity against concentration.

Antimicrobial Activity: Broth Microdilution Assay

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

-

This compound stock solution

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

Sterile diluents

-

Incubator

Procedure:

-

Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Perform serial two-fold dilutions of this compound in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways associated with this compound's bioactivity.